2-Isothiocyanato-3-methyl-benzoic acid methyl ester
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Overview
Description
2-Isothiocyanato-3-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is known for its unique chemical structure, which includes an isothiocyanate group attached to a methyl-substituted benzoic acid methyl ester. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester typically involves the reaction of 3-methylbenzoic acid with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with thiophosgene to form the isothiocyanate group . The overall reaction can be summarized as follows:
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Formation of Acyl Chloride: : [ \text{3-Methylbenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Methylbenzoyl chloride} + \text{SO}_2 + \text{HCl} ]
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Formation of Isothiocyanate: : [ \text{3-Methylbenzoyl chloride} + \text{CSCl}_2 + \text{Pyridine} \rightarrow \text{this compound} + \text{Pyridine-HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isothiocyanato-3-methyl-benzoic acid methyl ester undergoes various chemical reactions, including:
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Nucleophilic Substitution: : The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives. [ \text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(S)-NH-3-methyl-benzoic acid methyl ester} ]
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Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. [ \text{this compound} + \text{H}_2\text{O} \rightarrow \text{2-Isothiocyanato-3-methyl-benzoic acid} + \text{MeOH} ]
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Scientific Research Applications
2-Isothiocyanato-3-methyl-benzoic acid methyl ester has several applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in labeling and modifying biomolecules, such as proteins and peptides.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methyl-benzoic acid methyl ester involves its reactivity with nucleophiles, such as amino groups in proteins and peptides. The isothiocyanate group forms covalent bonds with nucleophilic sites, leading to the formation of thiourea derivatives. This reactivity is exploited in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
Similar compounds to 2-Isothiocyanato-3-methyl-benzoic acid methyl ester include other isothiocyanate derivatives, such as:
Phenyl isothiocyanate: Used in peptide synthesis and as a reagent for the Edman degradation method.
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil.
Methyl isothiocyanate: Used as a soil fumigant and pesticide.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
methyl 2-isothiocyanato-3-methylbenzoate |
InChI |
InChI=1S/C10H9NO2S/c1-7-4-3-5-8(10(12)13-2)9(7)11-6-14/h3-5H,1-2H3 |
InChI Key |
BJXZUYJEDFTYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)N=C=S |
Origin of Product |
United States |
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